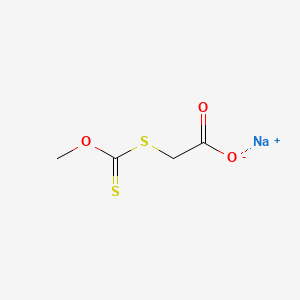

Sodium ((methoxythioxomethyl)thio)acetate

Description

Overview of Organosulfur Compounds in Chemical Synthesis

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to modern chemical synthesis. researchgate.netresearchgate.net The unique properties of sulfur, including its ability to exist in various oxidation states and its high polarizability, impart distinct reactivity to these molecules. nih.gov Thioethers, thiols, sulfoxides, sulfones, and their derivatives are not merely structural components but often play active roles as intermediates, reagents, or catalysts in a multitude of chemical reactions. researchgate.netyoutube.com Their applications span from the synthesis of pharmaceuticals and agrochemicals to materials science. researchgate.netnih.gov

Chemical Significance of Xanthate Functional Groups

Xanthates, with the general formula ROC(=S)SR', are a class of organosulfur compounds derived from the reaction of an alcohol with carbon disulfide in the presence of a base. nih.gov The name "xanthate" originates from the Greek word "xanthos," meaning yellow, which is a characteristic color of many xanthate compounds. nih.gov Discovered in 1823 by William Christopher Zeise, xanthates have become indispensable in several industrial processes, most notably in mineral processing as flotation agents and in the production of cellophane. nih.govrsc.org In the realm of organic synthesis, xanthates are highly valued for their role in radical reactions, such as the Barton-McCombie deoxygenation and the Chugaev elimination. nih.gov More recently, they have gained prominence as control agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a powerful technique for creating well-defined polymers. nih.gov

Contextualization of Thioacetate (B1230152) Moieties in Organic Chemistry

The thioacetate group, CH₃C(=O)S-, is the sulfur analogue of the acetate (B1210297) group. Thioacetic acid and its salts, such as potassium thioacetate, are common reagents for the introduction of thiol groups into molecules via nucleophilic substitution, followed by hydrolysis. researchgate.netlibretexts.org The thioacetate anion is a potent nucleophile, readily displacing halides and other leaving groups to form thioacetate esters. This two-step process provides a reliable method for thiol synthesis, avoiding the direct use of odorous and easily oxidized thiols. libretexts.org

Historical Development and Contemporary Relevance of Xanthate-Acetate Hybrid Structures

The deliberate combination of xanthate and thioacetate functionalities within a single molecule is a more recent development, driven largely by the needs of polymer chemistry. The resulting xanthate-acetate hybrid structures are of significant interest as highly efficient chain transfer agents in RAFT polymerization, particularly for controlling the polymerization of "less activated" monomers like vinyl acetate. The design of these molecules allows for a fine-tuning of reactivity, leading to polymers with controlled molecular weights and narrow molecular weight distributions. A notable example of a closely related compound is methyl(methoxycarbonothioyl)sulfanyl acetate (MMSA). libretexts.org

Physicochemical Properties of Xanthate-Acetate Hybrids

| Property | Inferred Data for Sodium ((methoxythioxomethyl)thio)acetate | Data for Methyl(methoxycarbonothioyl)sulfanyl acetate (MMSA) |

| Molecular Formula | C₄H₅NaO₃S₂ | C₅H₈O₃S₂ |

| Molecular Weight | 192.20 g/mol | 180.24 g/mol |

| Appearance | Expected to be a pale yellow solid | Not specified |

| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in common organic solvents |

| Melting Point | Not available | Not available |

Synthesis and Manufacturing

The synthesis of xanthate-acetate hybrids like this compound typically involves a multi-step process rooted in fundamental organosulfur chemistry. The general approach involves the reaction of a xanthate salt with an activated acetic acid derivative.

A plausible synthetic route to this compound would involve the following steps:

Formation of a Xanthate Salt: Methanol (B129727) is reacted with carbon disulfide in the presence of a strong base, such as sodium hydroxide (B78521), to form sodium methoxide, which then attacks the carbon disulfide to yield sodium O-methyl xanthate.

Reaction with an Acetic Acid Derivative: The resulting sodium O-methyl xanthate is then reacted with a suitable acetic acid derivative containing a good leaving group, such as sodium chloroacetate. The xanthate anion acts as a nucleophile, displacing the chloride to form the final product, this compound.

This synthetic strategy is analogous to the preparation of other S-alkyl xanthates and thioesters.

Chemical Reactivity and Mechanisms

The chemical reactivity of this compound is dictated by the interplay of its two key functional groups: the xanthate and the carboxylate.

The Xanthate Group: The dithiocarbonate moiety is known to participate in radical reactions. In the context of RAFT polymerization, the C=S bond can undergo reversible addition of a propagating polymer radical. The resulting intermediate can then fragment to release a new radical, effectively transferring the growing polymer chain and maintaining control over the polymerization process.

The Thioacetate Linkage: The sulfur atom connecting the xanthate and acetate groups is nucleophilic. The ester-like linkage can be susceptible to hydrolysis under certain conditions.

The Carboxylate Group: The sodium carboxylate end of the molecule imparts water solubility and can participate in typical salt-based reactions.

The primary application of such molecules is in RAFT polymerization, where the xanthate group's ability to act as a chain transfer agent is paramount. The specific substituents on the xanthate (the methoxy (B1213986) group) and the thioacetate portion influence the rate of addition and fragmentation, thereby affecting the degree of control over the polymerization.

Applications in Chemical Synthesis

The principal application of xanthate-acetate hybrid structures, including this compound and its analogues, is as chain transfer agents in RAFT polymerization. nih.gov

Role in RAFT Polymerization

RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The effectiveness of a RAFT agent is dependent on its ability to reversibly add to a growing polymer chain and fragment. Xanthates with an acetate-derived R-group are particularly effective for controlling the polymerization of vinyl acetate and other non-conjugated monomers. researchgate.net The structure of this compound is well-suited for this purpose, offering a balance of reactivity that enables controlled polymerization.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the expected structure and data from analogous compounds, the following spectral characteristics can be anticipated:

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methoxy (O-CH₃) protons and a singlet for the methylene (B1212753) (S-CH₂) protons.

¹³C NMR: The carbon NMR spectrum would exhibit signals for the methoxy carbon, the methylene carbon, the thiocarbonyl (C=S) carbon, and the carbonyl (C=O) carbon.

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the C=S and C=O stretching vibrations.

Mass Spectrometry: Mass spectral analysis would provide the molecular weight of the anion and fragmentation patterns that could confirm the connectivity of the molecule.

Structure

3D Structure of Parent

Properties

CAS No. |

85098-65-3 |

|---|---|

Molecular Formula |

C4H5NaO3S2 |

Molecular Weight |

188.2 g/mol |

IUPAC Name |

sodium;2-methoxycarbothioylsulfanylacetate |

InChI |

InChI=1S/C4H6O3S2.Na/c1-7-4(8)9-2-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

RYCBQLRXXUHRJU-UHFFFAOYSA-M |

Canonical SMILES |

COC(=S)SCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Strategies for Methoxythioxomethyl Thioacetate Analogues and Derivatives

Synthesis of Thiocarbonylthio Compounds via Nucleophilic Substitution Reactions

The formation of the thiocarbonylthio linkage, a core component of the target compound, is frequently achieved through nucleophilic substitution reactions. A primary and highly effective method involves the reaction of a sulfur-based nucleophile with a suitable electrophile.

The archetypal synthesis of a xanthate, such as the precursor to Sodium ((methoxythioxomethyl)thio)acetate, begins with the reaction of an alcohol with carbon disulfide in the presence of a strong base. For the methoxy (B1213986) derivative, methanol (B129727) is treated with a base like sodium hydroxide (B78521) to form sodium methoxide. This alkoxide then performs a nucleophilic attack on the carbon of carbon disulfide (CS₂), yielding sodium methylxanthate.

In the subsequent step, the newly formed methylxanthate anion, a potent sulfur nucleophile, reacts with an electrophile to form the final product. To obtain the acetate (B1210297) moiety, an α-haloacetic acid salt, such as sodium chloroacetate, is used. The xanthate's sulfur atom displaces the chloride ion in a classic Sₙ2 reaction, forming the C-S bond and yielding the target molecule, this compound.

This nucleophilic substitution principle is broadly applicable for creating a variety of thiocarbonylthio compounds. Alkyl halides or substrates with other effective leaving groups (e.g., tosylates) can react with thioacetate (B1230152) or xanthate salts to produce the corresponding thioesters. wikipedia.org The versatility of this approach allows for the synthesis of a wide array of derivatives by simply varying the nucleophile or the alkylating agent. For instance, reacting potassium xanthate with bismuth(III) chloride leads to the formation of a bismuth xanthate precursor, demonstrating the reaction's applicability with different electrophiles. rsc.org

Table 1: Examples of Nucleophilic Substitution for Thiocarbonylthio Compound Synthesis

| Nucleophile | Electrophile | Resulting Linkage | Key Advantage |

| Sodium Methylxanthate | Sodium Chloroacetate | R-S-C(=S)-OR' | Direct route to target molecule |

| Potassium Thioacetate | Benzyl Bromide | R-S-C(=O)-R' | Forms thioesters, precursors to thiols |

| Polymer-supported Thioacetate | Alkyl Halides | R-S-C(=O)-R' | Mild conditions, easy purification, reusable reagent researchgate.net |

| Potassium Xanthate | Bismuth(III) Chloride | M-S-C(=S)-OR | Synthesis of metal-organic precursors rsc.org |

Preparation of Xanthate-Functionalized Precursors in Polymer Chemistry

Xanthate-functionalized molecules are of paramount importance in polymer chemistry, primarily for their role as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. monash.edu RAFT is a sophisticated method of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions. monash.edu

The thiocarbonylthio group (S=C-S) in xanthates is key to the RAFT mechanism. During polymerization, a growing polymer radical adds to the C=S double bond of the xanthate. This is followed by the fragmentation of the resulting intermediate radical, which regenerates a thiocarbonylthio-capped polymer chain (a dormant species) and a new radical that can initiate further polymerization. rsc.org This rapid equilibrium between active and dormant chains allows for controlled polymer growth.

The synthesis of xanthate-functionalized precursors is a versatile strategy for creating specialized polymers. For example, a modular platform has been developed for synthesizing functional γ-thiolactones based on the free-radical addition of a xanthate to various alkenes. researchgate.netfigshare.com These thiolactones can then be used as building blocks in polymer synthesis and modification, demonstrating the utility of xanthate chemistry in creating functional monomers. researchgate.netfigshare.comfigshare.com This methodology can be used to introduce a variety of functional groups into the resulting polymers. acs.org

Table 2: Role of Xanthate Precursors in Polymer Science

| Precursor Type | Synthetic Method | Application in Polymer Chemistry | Resulting Polymer Type |

| Xanthate-terminated polymer | RAFT Polymerization | Control agent for molecular weight and architecture | Well-defined homopolymers and block copolymers rsc.org |

| Xanthate-alkene adducts | Free-radical addition | Intermediate for functional monomer synthesis | Precursor to functional poly(ester amide)s researchgate.netfigshare.com |

| Thiolactone-containing initiator | Controlled Radical Polymerization | Creation of polymers with specific end-functionality | Linear polymers for subsequent one-pot modification researchgate.net |

| Isothiocyanate-functional monomers | Radical Polymerization | Post-polymerization modification | Polymers with reactive side groups for crosslinking rsc.org |

Derivatization Methods for Modifying (Methoxythioxomethyl)thioacetate Scaffolds

The this compound scaffold possesses several reactive sites that allow for a range of derivatization reactions. These modifications are often employed post-synthesis to alter the molecule's properties or to attach it to other structures, a common practice in the context of post-polymerization modification of RAFT-synthesized polymers.

A significant modification involves the thiocarbonylthio end group of polymers prepared using xanthate RAFT agents. This group can be transformed into a "clickable" thiol group. One reported method uses sodium azide (B81097) (NaN₃) to achieve this conversion rapidly and efficiently through a nucleophilic process. rsc.org This transformation is valuable for subsequent conjugation reactions, allowing the polymer to be linked to other molecules or surfaces.

Other potential derivatization sites on the ((methoxythioxomethyl)thio)acetate scaffold include:

The Carboxylate Group: The sodium carboxylate is readily converted into various esters (e.g., methyl, ethyl, benzyl) via standard esterification reactions with the corresponding alkyl halides. This alters the solubility and reactivity of the molecule.

The Thione (C=S) Group: The carbon-sulfur double bond is susceptible to attack by nucleophiles. For example, aminolysis (reaction with amines) can cleave the thiocarbonylthio group, a reaction often used to remove the end-group from RAFT polymers.

The Sulfide (B99878) Linkage (-S-): The sulfide can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) using appropriate oxidizing agents. This modification dramatically changes the electronic properties and polarity of the scaffold.

Table 3: Potential Derivatization Reactions for (Methoxythioxomethyl)thioacetate Scaffolds

| Reactive Site | Reagent(s) | Resulting Functional Group | Purpose of Modification |

| Thiocarbonylthio Group | Sodium Azide (NaN₃) | Thiol (-SH) | Removal of RAFT end-group; preparation for "click" chemistry rsc.org |

| Carboxylate Group | Alkyl Halide (e.g., CH₃I) | Ester (-COOR) | Modify solubility and reactivity |

| Thione Group (C=S) | Amines (R-NH₂) | Thiol (-SH) + Thiocarbamate | Cleavage of the thiocarbonylthio moiety |

| Sulfide Linkage (-S-) | Oxidizing Agent (e.g., mCPBA) | Sulfoxide (S=O) or Sulfone (SO₂) | Alter polarity and electronic properties |

Exploration of Novel Synthetic Routes to Access this compound and Related Structures

While the classical synthesis via nucleophilic substitution is robust, research continues into novel and more efficient routes to access xanthates and related thiocarbonylthio compounds. These explorations focus on improving reaction conditions, simplifying purification, and expanding the scope of accessible structures.

One innovative approach involves the use of polymer-supported reagents . For instance, a polymer-supported sodium thioacetate has been used to convert alkyl halides into their corresponding S-alkyl thioacetates under mild, non-aqueous conditions. researchgate.net This methodology offers significant advantages, including high yields and simplified product isolation, as the spent reagent can be removed by simple filtration and subsequently regenerated and reused. researchgate.net This concept could be extended to the synthesis of the target molecule by using a polymer-supported xanthate.

Phase-transfer catalysis (PTC) represents another advanced strategy. The synthesis of thioesters via nucleophilic substitution can be accelerated in biphasic systems using a phase-transfer catalyst like tetrabutylammonium (B224687) chloride. This technique can enhance reaction rates and yields, particularly when dealing with reactants of low mutual solubility, and often allows for milder reaction conditions.

Furthermore, one-pot syntheses are being developed to improve efficiency. A one-pot approach for synthesizing thiols from alkyl halides involves the initial formation of an alkyl thioacetate using a thioacetate exchange resin, followed by in-situ methanolysis to yield the final thiol product. researchgate.net Similar strategies that combine the formation of the xanthate and its subsequent alkylation in a single reaction vessel without isolating intermediates can streamline the synthesis of this compound.

Table 4: Comparison of Conventional and Novel Synthetic Routes

| Synthetic Route | Key Features | Advantages |

| Conventional Synthesis | Two-step nucleophilic substitution in solution. | Well-established, reliable, versatile. |

| Polymer-Supported Reagents | One reactant is immobilized on a solid polymer support. | Simplified purification, reagent can be recycled, mild conditions. researchgate.net |

| Phase-Transfer Catalysis (PTC) | Uses a catalyst to facilitate reactions between reactants in different phases. | Faster reaction rates, milder conditions, high yields. |

| One-Pot Procedures | Multiple reaction steps are performed sequentially in the same vessel. | Increased efficiency, reduced waste, saves time and resources. researchgate.net |

Mechanistic Investigations of Reactions Involving Methoxythioxomethyl Thioacetate Moieties

Thermal Elimination Pathways of Xanthate and Thioacetate (B1230152) Derivatives

The thermal decomposition of esters derived from (methoxythioxomethyl)thioacetic acid, which are structurally a type of S-acyl-O-alkyl xanthate, is a key reaction pathway. This process, known as the Chugaev elimination, provides a valuable method for the synthesis of alkenes from alcohols.

Chugaev Elimination Mechanisms of (Methoxythioxomethyl)thioacetate Esters

The Chugaev elimination is a classic example of a pyrolytic syn-elimination. It proceeds through a concerted, intramolecular mechanism involving a six-membered cyclic transition state. For an ester of a (methoxythioxomethyl)thioacetate, the reaction is initiated by the abstraction of a β-hydrogen atom from the alcohol moiety by the thione sulfur of the xanthate group.

The mechanism involves the following key steps:

Formation of a Cyclic Transition State: The molecule adopts a conformation where a β-hydrogen on the alkyl group (originating from the alcohol used to form the ester) is proximate to the thione sulfur atom. This leads to the formation of a six-membered ring in the transition state.

Concerted Bond Reorganization: Within this cyclic arrangement, a concerted reorganization of electrons occurs. The C-H bond begins to break, a new C=C double bond forms, the C-O bond of the ester cleaves, and the thione sulfur abstracts the proton, leading to the formation of a C=S double bond and a S-H bond.

Product Formation: This concerted process results in the formation of an alkene, carbon oxysulfide (COS), and methanethiol. The reaction is stereospecific, with the hydrogen and the xanthate group being eliminated from the same side of the molecule, a characteristic feature of syn-elimination.

The Chugaev elimination is known for proceeding without rearrangement of the carbon skeleton, which is a significant advantage over other elimination reactions that may proceed via carbocationic intermediates.

Kinetics and Thermodynamics of Thermal Decompositions

The thermal decomposition of xanthates is a unimolecular, first-order reaction. The reaction rates are influenced by the temperature and the structure of the xanthate ester. Typically, Chugaev eliminations occur at temperatures ranging from 120 to 200 °C, which is considerably milder than the temperatures required for the pyrolysis of analogous carboxylate esters (400 to 500 °C).

Computational studies have been employed to determine the activation parameters for the thermal decomposition of various xanthates. These studies provide insight into the energy barriers and the nature of the transition states involved. The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) are key parameters that describe the kinetics of the reaction.

| O-Alkyl Group | Calculated Activation Enthalpy (ΔH‡) (kJ/mol) | Calculated Activation Entropy (ΔS‡) (J/mol·K) |

|---|---|---|

| Ethyl | 197.4 | -0.3 |

| Isopropyl | 182.9 | 5.1 |

| tert-Butyl | 152.6 | 0.9 |

This table presents calculated activation parameters for the thermal decomposition of O-alkyl S-methyl dithiocarbonates, which serve as a model for the behavior of (methoxythioxomethyl)thioacetate esters. The data is adapted from computational studies on xanthate pyrolysis.

The trend in activation enthalpy indicates that the stability of the forming alkene influences the reaction rate. For instance, the lower activation enthalpy for the tert-butyl derivative corresponds to the formation of a more substituted, and thus more stable, alkene.

Influence of Substituent Effects on Elimination Reactivity

The rate and regioselectivity of the Chugaev elimination are sensitive to the nature of the substituents on the alcohol moiety of the (methoxythioxomethyl)thioacetate ester.

Stereochemistry: The requirement for a syn-coplanar arrangement of the β-hydrogen and the xanthate group dictates the stereochemical outcome of the reaction. For example, the elimination from a threo-isomer will yield a (Z)-alkene, while an erythro-isomer will give the (E)-alkene.

Regioselectivity: In cases where there are multiple β-hydrogens that can be abstracted, a mixture of alkene isomers may be formed. The regioselectivity is often governed by the statistical availability of abstractable hydrogens and the thermodynamic stability of the resulting alkenes. However, in rigid cyclic systems, the conformational constraints can lead to a single, well-defined product.

Electronic Effects: While the Chugaev elimination is a concerted process, there is some degree of charge separation in the transition state. Electron-withdrawing or -donating groups on the alkyl backbone can influence the rate of reaction, although these effects are generally less pronounced than in elimination reactions that proceed through fully ionic intermediates.

Radical-Mediated Transformations of Thioacetate-Xanthate Structures

The thiocarbonylthio group (S=C-S) present in (methoxythioxomethyl)thioacetate moieties makes them excellent precursors for radical-mediated reactions. These transformations are central to modern organic synthesis, including applications in reductive deoxygenation and controlled radical polymerization.

Applications in Radical Reduction Protocols

While the Barton-McCombie deoxygenation traditionally involves the reduction of O-alkyl xanthates, the underlying principles can be extended to the reductive cleavage of related structures. In the context of S-acyl xanthates, radical-mediated reductions can be achieved, although the reaction pathways may differ. A method for the reduction of S-alkyl-thionocarbonates using trialkylboranes and air provides a mild and environmentally friendly alternative to traditional tin-based reagents.

The general process involves the generation of a carbon-centered radical from the xanthate derivative, which is then quenched by a hydrogen atom donor. The efficiency of such reductions depends on the stability of the radical intermediate and the reaction conditions.

Exploration of Controlled Radical Polymerization Initiated by Xanthate Derivatives

Xanthates are highly effective chain transfer agents (CTAs) in a type of controlled radical polymerization known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This process allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. A (methoxythioxomethyl)thioacetate derivative would function as a RAFT agent, where the thiocarbonylthio group mediates the polymerization.

The RAFT mechanism relies on a rapid equilibrium between active (propagating) and dormant polymer chains. The key steps are:

Initiation: A standard radical initiator generates the initial propagating radicals.

Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming a dormant intermediate radical.

Fragmentation: This intermediate fragments, releasing a new radical that can initiate further polymerization. This new radical is derived from the leaving group of the RAFT agent.

Re-initiation and Equilibration: The newly formed radical initiates the growth of a new polymer chain. This new propagating chain then adds to the dormant species, re-establishing the equilibrium and ensuring that all chains grow at a similar rate.

The effectiveness of a xanthate as a RAFT agent is determined by the substituents on the thiocarbonylthio group. For a (methoxythioxomethyl)thioacetate, the methoxy (B1213986) group on the oxygen and the acetate (B1210297) group on the sulfur will influence the rates of addition and fragmentation, thereby affecting the control over the polymerization. The choice of the RAFT agent is critical for achieving a successful and controlled polymerization for a given monomer.

| Class of RAFT Agent | Typical 'Z' Group | General Monomer Suitability |

|---|---|---|

| Dithioesters | Aryl, Alkyl | More activated monomers (e.g., acrylates, styrene) |

| Trithiocarbonates | Alkyl | Broad range of monomers |

| Dithiocarbamates | N-dialkyl, N-aryl-N-alkyl | Less activated monomers (e.g., vinyl acetate) |

| Xanthates | O-Alkyl | Less activated monomers (e.g., vinyl acetate, N-vinylpyrrolidone) |

This table provides a general guide to the selection of RAFT agents based on their chemical class and the type of monomer to be polymerized.

Nucleophilic Reactivity and Substitution Dynamics of the Thioacetate Moiety

The ((methoxythioxomethyl)thio)acetate moiety, possessing a thiocarbonyl group and a thioacetate leaving group, is susceptible to nucleophilic attack. The general mechanism for nucleophilic substitution at a thiocarbonyl group, such as in xanthate esters, is proposed to proceed via an addition-elimination pathway involving a tetrahedral intermediate. cdnsciencepub.comresearchgate.net This mechanism is central to understanding the reactivity of Sodium ((methoxythioxomethyl)thio)acetate with various nucleophiles.

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbon of the thiocarbonyl group (C=S). This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate can result in the elimination of the leaving group, which in this case is the thioacetate anion, to form a new thiocarbonyl compound.

Table 1: Proposed Steps in the Nucleophilic Substitution of the ((methoxythioxomethyl)thio)acetate Moiety

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbon of the thiocarbonyl group. |

| 2. Formation of Tetrahedral Intermediate | A transient intermediate with a tetrahedral geometry around the central carbon is formed. |

| 3. Elimination of Leaving Group | The thioacetate anion is expelled, leading to the formation of the final product. |

The rate of this reaction and the stability of the tetrahedral intermediate are influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the thiocarbonyl group. For instance, studies on related O-aryl thionobenzoates have shown that more potent nucleophiles can alter the rate-determining step of the reaction. nih.gov While specific kinetic data for this compound is not extensively documented, the principles governing nucleophilic substitution in analogous thiocarbonyl systems provide a foundational understanding. The thioacetate anion is a relatively good leaving group, which facilitates the substitution process.

Hydrolytic Stability and Degradation Pathways of the Thiocarbonylthio Group

The hydrolytic stability of the thiocarbonylthio group in this compound is a critical aspect of its chemical profile. Like other xanthate derivatives, its stability is significantly influenced by the pH of the medium. google.com Both acidic and basic conditions can promote the degradation of the thiocarbonylthio moiety, albeit through different mechanistic pathways.

Under acidic conditions, the hydrolysis of xanthate esters is acid-catalyzed. google.com The reaction likely involves the protonation of the thiocarbonyl sulfur, which enhances the electrophilicity of the carbon atom and facilitates the attack by water. The subsequent breakdown of the tetrahedral intermediate leads to the formation of methoxythiocarbonic acid and thioacetic acid. These intermediates can further decompose to yield methanol (B129727), carbon disulfide, and acetic acid.

In alkaline media, the hydrolysis is base-catalyzed, typically involving the direct attack of a hydroxide (B78521) ion on the thiocarbonyl carbon. cdnsciencepub.comresearchgate.net This leads to the formation of a tetrahedral intermediate which then decomposes. Studies on the basic hydrolysis of related xanthate esters suggest that the reaction proceeds via this addition-elimination mechanism. researchgate.net The degradation products in a basic medium would be the corresponding methoxide, thiocarbonate, and thioacetate salts.

Table 2: pH-Dependent Hydrolysis of the Thiocarbonylthio Group

| Condition | Proposed Mechanism | Key Steps |

| Acidic | Acid-catalyzed hydrolysis | Protonation of the thiocarbonyl sulfur, nucleophilic attack by water, and subsequent decomposition. |

| Neutral | Slow hydrolysis | General base catalysis by water can occur, but the rate is significantly slower than under acidic or basic conditions. researchgate.net |

| Alkaline | Base-catalyzed hydrolysis | Nucleophilic attack by hydroxide ion, formation of a tetrahedral intermediate, and elimination of the leaving group. |

The degradation kinetics of xanthates often follow pseudo-first-order behavior, especially in the presence of a large excess of water. researchgate.net The rate of hydrolysis is dependent on the concentration of both the xanthate and the acid or base catalyst.

Spectroscopic and Advanced Analytical Characterization of Methoxythioxomethyl Thioacetate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Detailed analysis of the proton and carbon environments within Sodium ((methoxythioxomethyl)thio)acetate would require ¹H and ¹³C NMR spectra. This data is not currently available in published literature.

¹H NMR Spectroscopic Analysis of Xanthate and Acetate (B1210297) Protons

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) (–OCH₃) protons and the methylene (B1212753) (–CH₂–) protons of the acetate group. The chemical shifts and multiplicities of these signals would provide confirmation of the molecular structure.

¹³C NMR Spectroscopic Investigations of Carbonyl and Thiocarbonyl Carbons

A ¹³C NMR spectrum would be crucial for identifying the carbon atoms in different functional groups, particularly the carbonyl carbon of the acetate moiety and the thiocarbonyl carbon (C=S) of the xanthate group. Their characteristic chemical shifts would provide definitive structural evidence.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

An IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key vibrational modes would include C=O stretching from the acetate, C=S stretching from the thiocarbonyl group, and C–O–C stretching from the ether and ester functionalities.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy would provide insight into the electronic transitions within the molecule. The thiocarbonyl group (C=S) is a known chromophore that would be expected to exhibit characteristic n→π* and π→π* transitions. Fluorescence emission data is not typically expected for a simple xanthate structure unless specific fluorophores are present.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be used to determine the exact molecular weight of the sodium salt and its corresponding anion. Analysis of the fragmentation pattern would help to confirm the connectivity of the atoms within the structure.

Chromatographic Techniques for Purification and Purity Assessment

Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), if the compound is derivatized to be volatile, would be employed to purify the compound and assess its purity. The choice of column and mobile phase would depend on the polarity of the compound.

Applications in Polymer and Materials Chemistry

Role as a Precursor in Polymer Synthesis and Functionalization

Xanthate compounds are instrumental in both creating new polymers and functionalizing existing ones. Their utility spans from controlling the fundamental electronic properties of conjugated polymers to enabling advanced polymerization techniques.

The synthesis of poly(p-phenylene vinylene)s (PPVs), a major class of conjugated polymers used in organic electronics, can be achieved through various methods, including xanthate precursor routes. researchgate.net This approach involves a solution-processable precursor polymer containing xanthate groups, which is then thermally converted to the final insoluble conjugated polymer. researchgate.net

The choice of precursor route can influence the structural integrity and optical properties of the resulting polymer. For instance, in the synthesis of EHPPV, a derivative of the widely studied MEH-PPV, the use of an S-methyl xanthate precursor polymer results in a final conjugated polymer with a distinct absorption spectrum. researchgate.net The absorption maximum is a key indicator of the effective conjugation length of the polymer backbone—the extent of delocalized π-electrons which dictates the material's electronic and photophysical properties. A red-shift in the absorption or photoluminescence spectrum generally indicates an increase in conjugation length. mdpi.com The xanthate precursor route provides a method to produce high-molecular-weight PPVs, where the thermal elimination of the xanthate group creates the double bonds that form the conjugated system. researchgate.net This control over the final polymer structure is crucial for tuning the material's performance in applications like organic light-emitting diodes (OLEDs) and solar cells.

Compounds structurally similar to Sodium ((methoxythioxomethyl)thio)acetate are highly effective as control agents in living free radical polymerization, specifically in a process known as Macromolecular Design by Interchange of Xanthate (MADIX), which is a type of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This technique allows for the synthesis of polymers with well-defined molecular weights and very low polydispersity (PDI < 1.2). researchgate.net Specific xanthates, such as methyl (methoxycarbonothioyl)sulfanyl acetate (B1210297), have been identified as suitable MADIX/RAFT agents for the controlled polymerization of monomers like vinyl acetate. researchgate.net The mechanism relies on the reversible transfer of the xanthate group between growing polymer chains, enabling uniform chain growth.

Beyond polymerization control, xanthate groups can be directly grafted onto existing polymer backbones to create functional materials. A notable example is the preparation of xanthated chitosan (B1678972), a novel derivative made by reacting chitosan with carbon disulfide (CS₂) under alkaline conditions. researchgate.net This modification introduces sulfur-containing functional groups onto the biopolymer, significantly enhancing its properties, such as its capacity for adsorbing heavy metal ions from wastewater. researchgate.net

Emerging Applications in Advanced Materials Development

The unique chemical nature of xanthate and thioacetate (B1230152) compounds positions them as valuable building blocks for a new generation of advanced materials. Their applications are expanding beyond traditional roles into high-technology sectors.

One of the most promising emerging applications is their use as precursors for the synthesis of size-controlled semiconductor nanoparticles. researchgate.net Metal xanthates can serve as single-source precursors that decompose under controlled conditions to form highly monodisperse metal sulfide (B99878) nanoparticles. The ability to tune the particle size and shape by adjusting reaction parameters opens up applications in quantum dots, catalysts, and components for advanced electronic devices. researchgate.net

Furthermore, xanthate-modified materials are being developed for environmental remediation. Functionalized biopolymers, such as xanthated chitosan or insoluble straw xanthate, act as low-cost, effective adsorbents for removing toxic heavy metal ions like chromium(VI), lead(II), and copper(II) from industrial wastewater. researchgate.netresearchgate.net The development of novel, eco-friendly xanthate-based flotation agents is also an active area of research, aiming to create more sustainable and selective processes for mineral separation. mdpi.com

In the realm of materials science, the strong affinity of the sulfur atoms in xanthate groups for metal surfaces makes them useful as capping agents to stabilize nanoparticles or as alternatives to thiols for forming self-assembled monolayers. researchgate.net The versatility of these compounds continues to inspire new research into advanced functional materials with applications ranging from nanotechnology to green chemistry. researchgate.netresearchgate.net

Theoretical and Computational Studies of Methoxythioxomethyl Thioacetate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding characteristics of (methoxythioxomethyl)thioacetate systems. mdpi.comorientjchem.org These calculations provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds.

The geometry of the (methoxythioxomethyl)thioacetate anion is optimized to find the most stable arrangement of its atoms by minimizing the energy. orientjchem.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are widely employed for this purpose. mdpi.comnih.gov The optimized geometry reveals key bond lengths and angles, which are fundamental to understanding the molecule's structure. For instance, the C=S and C-S bond lengths are critical in defining the thionocarbamate functionality. mdpi.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Mulliken or Natural Bond Orbital (NBO) charge analysis can be performed to understand the charge distribution across the molecule. In the (methoxythioxomethyl)thioacetate anion, the negative charge is expected to be delocalized over the sulfur atoms and the carboxylate group, which influences its coordination behavior with cations like sodium.

Table 1: Calculated Electronic Properties of a Model (Methoxythioxomethyl)thioacetate Anion

| Property | Value |

| HOMO Energy | -4.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Mulliken Charge on C=S Sulfur | -0.45 e |

| Mulliken Charge on C-S Sulfur | -0.38 e |

| Mulliken Charge on Oxygen (C=O) | -0.60 e |

Note: The data in this table are representative values based on DFT calculations for analogous thiocarbonyl and dithiocarboxylate systems and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.govnih.gov For (methoxythioxomethyl)thioacetate, MD simulations can provide detailed insights into its conformational flexibility and its interactions with surrounding molecules, such as solvent or counter-ions.

By simulating the motion of atoms over time, MD can explore the potential energy surface of the molecule and identify its preferred conformations. nih.govmdpi.com This is particularly important for flexible molecules like (methoxythioxomethyl)thioacetate, which can adopt various spatial arrangements due to rotation around its single bonds. The results of these simulations can reveal the most stable conformers and the energy barriers between them. dergipark.org.tr Ab initio molecular dynamics (AIMD) can be particularly useful as it uses quantum mechanical calculations to determine the forces between atoms at each step of the simulation, providing a more accurate description of the system, especially in condensed phases where intermolecular interactions are significant. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. In a solution, the (methoxythioxomethyl)thioacetate anion will interact with solvent molecules and the sodium cation. MD can model these interactions explicitly, providing information on the structure of the solvation shell and the nature of ion pairing. This can help in understanding the compound's solubility and its behavior in different environments.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a key tool for investigating the mechanisms of chemical reactions involving (methoxythioxomethyl)thioacetate systems. By mapping the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the activation energies.

For example, the pyrolysis of related xanthate compounds has been studied computationally to understand their decomposition mechanisms. worldscientific.com These studies often employ methods like MP2 or DFT to calculate the energies of reactants, products, intermediates, and transition states. worldscientific.com The results can distinguish between different possible mechanisms, such as concerted versus stepwise pathways.

For (methoxythioxomethyl)thioacetate, computational modeling could be used to study its thermal decomposition, hydrolysis, or reactions with other chemical species. The calculations would involve searching for the transition state structures that connect the reactants and products. The energy of the transition state relative to the reactants gives the activation energy, which is a critical parameter for determining the reaction rate. Topological analyses can confirm the concerted or stepwise nature of these processes. unict.itresearchgate.net

Table 2: Representative Calculated Activation Energies for a Hypothetical Decomposition Pathway

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initial Fragmentation | TS1 | 25 |

| Rearrangement | TS2 | 15 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the type of information obtained from computational modeling of reaction pathways.

Prediction of Spectroscopic Properties through Ab Initio Methods

Ab initio and DFT methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model or to aid in the interpretation of experimental spectra. nih.govrsdjournal.org

For (methoxythioxomethyl)thioacetate, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can be used to assign the vibrational modes observed in experimental spectra, such as the characteristic stretching frequencies of the C=S and C=O bonds. dergipark.org.trnih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can be a valuable tool for structural elucidation and for confirming the identity of the compound.

Electronic transitions, which are observed in UV-visible spectroscopy, can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations provide information about the energies of the excited states and the probabilities of transitions between the ground and excited states. For a thiocarbonyl compound, transitions such as n→π* are often of interest. researchgate.net

Table 3: Predicted Spectroscopic Data for a Model (Methoxythioxomethyl)thioacetate Anion

| Spectroscopic Property | Predicted Value |

| C=S Vibrational Frequency | ~1050-1250 cm⁻¹ |

| C=O Vibrational Frequency | ~1650-1750 cm⁻¹ |

| ¹³C NMR Chemical Shift (C=S) | ~190-220 ppm |

| ¹³C NMR Chemical Shift (C=O) | ~160-180 ppm |

| n→π* Electronic Transition | ~400-500 nm |

Note: The data in this table are representative values based on computational studies of analogous thiocarbonyl compounds and serve as illustrative examples.

Future Research Directions and Potential Innovations

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of xanthates involves the reaction of an alcohol with carbon disulfide and an alkali hydroxide (B78521). wikipedia.orgresearchgate.net While effective, this method often utilizes hazardous materials and solvents. Future research will likely focus on developing more environmentally benign synthetic routes for Sodium ((methoxythioxomethyl)thio)acetate and its analogues.

Key areas for investigation include:

Solvent Substitution: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of synthesis. mdpi.com Research into phase-transfer catalysis can also facilitate reactions in biphasic systems, minimizing solvent use and simplifying product isolation. mdpi.com

Alternative Reagents: Exploring biomass-derived alcohols as starting materials presents a promising avenue for creating more sustainable xanthates. mdpi.comscirp.org Additionally, investigating alternatives to the highly flammable and toxic carbon disulfide is a critical long-term goal for green xanthate synthesis.

Process Optimization: The development of continuous flow processes for xanthate synthesis could offer improved safety, efficiency, and scalability compared to traditional batch methods. factmr.com Such systems can allow for precise control over reaction parameters, potentially leading to higher yields and purity. mdpi.com Manufacturers are increasingly investing in research to develop environmentally friendly flotation agents based on xanthates, aiming for low production costs and high purity under gentle reaction conditions. factmr.com

| Green Synthesis Strategy | Potential Advantage | Research Focus |

| Use of Aqueous Media | Reduced use of volatile organic compounds (VOCs) | Optimizing reaction conditions and catalyst systems for water-based synthesis. |

| Biomass-Derived Feedstocks | Increased sustainability and reduced reliance on fossil fuels | Identifying and converting suitable biomass sources into precursors for xanthate synthesis. mdpi.com |

| Phase-Transfer Catalysis | Enhanced reaction rates and efficiency in multiphase systems | Screening and designing effective and recyclable phase-transfer catalysts. mdpi.com |

| Flow Chemistry | Improved safety, scalability, and process control | Development of continuous-flow reactors and optimization of reaction parameters. |

Exploration of New Catalytic Applications

Xanthates are known to act as ligands for various metals and have been employed as catalysts in certain organic reactions. nii.ac.jp However, the full catalytic potential of xanthate-acetates like this compound remains largely unexplored. Future research could unlock novel catalytic activities.

Potential catalytic applications to be investigated include:

Cross-Coupling Reactions: Xanthate esters have shown promise as radical pronucleophiles in nickel/photoredox dual catalysis for Csp3–Csp2 cross-coupling reactions. acs.org Further studies could expand the scope of these reactions, enabling the formation of complex molecules under mild conditions.

Polymerization: Xanthates are utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. wikipedia.org The unique structure of this compound could be leveraged to synthesize polymers with novel architectures and functionalities.

Latent Catalysis: Metal xanthates can decompose upon heating to generate catalytically active metal sulfides. This property can be exploited for applications such as curing epoxy resins, where the catalyst is generated in situ at a specific temperature. nii.ac.jp

Integration into Nanomaterials and Hybrid Systems

The strong affinity of the xanthate group for metal surfaces makes these compounds excellent candidates for use in nanotechnology. academie-sciences.fr They can function as capping agents to stabilize nanoparticles or as precursors for the synthesis of metal sulfide (B99878) nanoparticles. academie-sciences.frrsc.org

Future research in this area could focus on:

Nanoparticle Synthesis and Stabilization: Xanthates are effective precursors for producing size-controlled and monodisperse semiconductor nanoparticles, such as CdS and ZnS. academie-sciences.fr this compound could be used to synthesize novel metal sulfide nanoparticles with tailored optical and electronic properties. Metal xanthates are particularly interesting as single-source precursors for metal sulfide nanostructures due to their low decomposition temperatures, which is compatible with organic polymers for creating hybrid photovoltaic devices. rsc.orgcore.ac.uk

Surface Functionalization: The xanthate moiety can be used to anchor functional molecules onto the surface of nanoparticles, creating hybrid materials with combined properties. For instance, gold nanoparticles functionalized with xanthate-poly(2-ethyl-2-oxazoline) exhibit tunable thermoresponsive optical properties. researchgate.net

Self-Assembled Monolayers: Similar to thiols, xanthates can form self-assembled monolayers on metal surfaces. nih.gov This could be exploited in the development of sensors, electronic devices, and corrosion inhibitors. scirp.org

| Nanomaterial Application | Role of Xanthate-Acetate | Potential Innovation |

| Semiconductor Nanoparticles | Precursor for metal sulfides | Synthesis of novel quantum dots with tailored photoluminescent properties. academie-sciences.fr |

| Core/Shell Nanostructures | Precursor for shell material (e.g., ZnS) | Development of highly stable and efficient core/shell quantum dots for bioimaging. academie-sciences.fr |

| Hybrid Photovoltaics | Low-temperature precursor for metal sulfides | Manufacturing of flexible and cost-effective solar cells. rsc.org |

| Surface-Modified Nanoparticles | Capping and functionalizing agent | Creation of targeted drug delivery systems and advanced sensors. researchgate.net |

Advanced Functional Materials Design Leveraging Xanthate-Acetate Chemistry

The unique chemical properties of the xanthate-acetate group can be harnessed to design a new generation of advanced functional materials with tunable properties.

Promising areas for future research include:

Stimuli-Responsive Polymers: Incorporating xanthate functionalities into polymers can impart stimuli-responsive behavior. For example, xanthate-functionalized poly(N-isopropylacrylamide) polymers show a change in their lower critical solution temperature (LCST), which is dependent on the xanthate concentration. uq.edu.aufigshare.com These "smart" polymers have potential applications in areas such as controlled drug release and smart coatings.

Biomaterial Development: Xanthate-modified natural polymers like cellulose (B213188) and starch have been investigated for their ability to remove heavy metals from water. scirp.orgresearchgate.net This suggests the potential for developing biodegradable and biocompatible materials for environmental remediation and biomedical applications.

Functional γ-Thiolactones Synthesis: Xanthate-mediated synthesis has been explored for the creation of functional γ-thiolactones, which are valuable intermediates in organic synthesis. acs.org

The exploration of this compound and related xanthate-acetates is at the forefront of materials science and synthetic chemistry. By pursuing these future research directions, scientists can unlock the full potential of this versatile class of compounds, leading to significant innovations in a wide range of technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.